molecular formula C22H27NO2 B380777 N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide

N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide

Katalognummer: B380777
Molekulargewicht: 337.5g/mol
InChI-Schlüssel: CQXWQELSLNCUNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide is a synthetic organic compound with the molecular formula C22H27NO2. It is known for its unique chemical structure, which includes a cyclopentyl group, a phenoxy group, and an acetamide group.

Vorbereitungsmethoden

The synthesis of N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide typically involves multiple steps. One common method includes the hydrolysis of a precursor compound to form a corresponding phenoxy acid. This phenoxy acid is then coupled with an amine derivative in the presence of reagents such as dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to yield the final product .

Analyse Chemischer Reaktionen

N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where certain groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide can be compared with other phenoxy acetamide derivatives, such as chalcone, indole, and quinoline derivatives. These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C22H27NO2

Molekulargewicht

337.5g/mol

IUPAC-Name

N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C22H27NO2/c1-22(2,17-8-4-3-5-9-17)18-12-14-20(15-13-18)25-16-21(24)23-19-10-6-7-11-19/h3-5,8-9,12-15,19H,6-7,10-11,16H2,1-2H3,(H,23,24)

InChI-Schlüssel

CQXWQELSLNCUNV-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3CCCC3

Kanonische SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.